4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266513-78-3 . Its linear formula is C11H13Cl2NO4S .
Molecular Structure Analysis
The molecular formula of this compound is C11H13Cl2NO4S . The SMILES representation is CS(=O)(=O)N(CCCC(=O)O)c1cc(ccc1Cl)Cl .Physical and Chemical Properties Analysis
The average mass of this compound is 326.196 Da and the monoisotopic mass is 324.994232 Da .Scientific Research Applications
Wastewater Treatment and Environmental Remediation
Pesticide Industry Wastewater : Pesticides with chlorophenyl structures generate high-strength wastewater, which can be effectively treated using biological processes and granular activated carbon. This combination has shown to remove up to 80-90% of toxic pollutants, potentially including compounds similar to "4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid" (Goodwin et al., 2018).
Sorption to Soil and Minerals : The sorption behavior of phenoxy herbicides, including those with chlorophenyl groups, to soil and organic matter is influenced by soil parameters such as pH, organic carbon content, and iron oxides. These insights could be relevant for understanding the environmental fate of "this compound" (Werner et al., 2012).
Environmental Impact and Toxicity
- Herbicide Toxicity and Mutagenicity : Research on 2,4-D (a chlorophenyl-containing herbicide) indicates the importance of understanding the toxicological impacts of such compounds on ecosystems and human health. The data suggest a focus on occupational risks, resistance, and impacts on non-target species, which could be relevant for "this compound" related studies (Zuanazzi et al., 2020).
Biodegradation and Environmental Safety
- Microbial Degradation of Herbicides : Microorganisms play a crucial role in degrading herbicides based on 2,4-D, a compound structurally related to "this compound". This review highlights the pathways and potential of microbial remediation processes, offering insights into the degradation of complex organic pollutants (Magnoli et al., 2020).
Properties
IUPAC Name |
4-(2,5-dichloro-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYIWKOMDCMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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